1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety, making it a unique and versatile molecule.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-2-12-28(26,27)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)22-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWBXZGLKUFQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition between N-arylimines and electron-rich dienophiles, is widely employed. A chiral sulfinamidourea catalyst (e.g., 1 ) combined with o-nitrobenzenesulfonic acid enables enantioselective synthesis of tetrahydroquinolines. For example:
- Substrates : N-(4-methoxyphenyl)imine and vinyl lactam.
- Conditions : 0.1 mol% catalyst 1 , 1.2 equiv o-nitrobenzenesulfonic acid, dichloromethane, -40°C.
- Yield : 89% with 94% enantiomeric excess (ee).
This method’s scalability is limited by the cost of chiral catalysts but offers superior stereocontrol.
Reduction of Quinoline Derivatives
Catalytic hydrogenation of quinoline precursors provides a racemic alternative:
- Substrate : 7-nitroquinoline.
- Conditions : H₂ (50 psi), 10% Pd/C, ethanol, 80°C, 12 hours.
- Yield : 95%.
Subsequent nitro-group reduction (H₂/Pd) yields the 7-amino derivative, critical for urea formation.
Introduction of the Propylsulfonyl Group
Sulfonylation of the tetrahydroquinoline’s amine is achieved via two routes:
Direct Sulfonylation
Reaction with propane-1-sulfonyl chloride under basic conditions:
- Conditions : 1.2 equiv sulfonyl chloride, 2.0 equiv triethylamine, THF, 0°C → room temperature, 6 hours.
- Yield : 78%.
Excess base is crucial to neutralize HCl and prevent N-alkylation side reactions.
Enzymatic Resolution for Enantiopure Products
Pseudomonas fluorescens lipase (PFL)-catalyzed transesterification resolves racemic intermediates:
- Substrate : Racemic 3-(1’-hydroxy-methyl)-1-tertbutyloxycarbonyl-1,2,3,4-tetrahydroquinoline.
- Conditions : Vinyl acetate (acyl donor), toluene, 40°C, 48 hours.
- Outcome : 65% conversion, 98% ee for (S)-isomer.
This biocatalytic method is sustainable but requires precise control of conversion rates to avoid over-acylation.
Formation of the Urea Linkage
The urea bond is constructed via two primary strategies:
Carbodiimide-Mediated Coupling
Reaction between 1-(4-chlorobenzyl)amine and 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl isocyanate:
- Conditions : 1.1 equiv EDCI, 1.0 equiv HOBt, DMF, 25°C, 24 hours.
- Yield : 72%.
Side products from carbodiimide activation (e.g., N-acylurea) necessitate chromatographic purification.
Phosgene-Free Isocyanate Generation
In situ generation of isocyanate avoids phosgene handling:
- Step 1 : 7-amino-1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline + triphosgene (0.35 equiv), dichloromethane, 0°C.
- Step 2 : Addition of 4-chlorobenzylamine, 12 hours.
- Yield : 68%.
Triphosgene’s moisture sensitivity demands anhydrous conditions.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Final purification typically employs silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water). LC-MS and ¹H/¹³C NMR confirm structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.34–7.28 (m, 4H, Ar-H), 6.89 (d, J = 8.4 Hz, 1H), 4.42 (s, 2H, CH₂), 3.72–3.68 (m, 2H, SO₂CH₂).
- HRMS : [M+H]⁺ calc. 462.1245, found 462.1248.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)urea: Shares the chlorobenzyl group but lacks the tetrahydroquinoline and propylsulfonyl groups.
1-(4-Chlorobenzyl)-4-piperidinylmethanol: Contains the chlorobenzyl group and a piperidine moiety but differs in structure and functional groups.
Uniqueness
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-(4-Chlorobenzyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that exhibits potential biological activity, particularly in medicinal chemistry. Its unique structure incorporates a tetrahydroquinoline moiety, which is often associated with various pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by the following chemical formula and properties:
| Property | Value |
|---|---|
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
| Molecular Formula | C20H24ClN3O3S |
| Molecular Weight | 408.93 g/mol |
| CAS Number | 1203074-24-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways, influencing processes such as cell growth and apoptosis.
- Gene Expression Alteration : The compound may modulate gene expression related to cellular stress responses and disease progression.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- A study highlighted that related tetrahydroquinoline derivatives showed cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. These compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM, indicating potent activity against these malignancies .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against a range of pathogens:
- Antibacterial assays indicated significant inhibition of bacterial growth for derivatives of tetrahydroquinoline structures against standard strains like Staphylococcus aureus and Escherichia coli.
Study on Anticancer Properties
In a comparative study assessing the anticancer potential of several tetrahydroquinoline derivatives:
- Compound Tested : 1-(4-Chlorobenzyl)-3-(propylsulfonyl)-tetrahydroquin
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Method | Yield (%) | Time (hrs) | Key Advantage | Reference |
|---|---|---|---|---|
| Traditional (DCM/TEA) | 60–75 | 24 | High reproducibility | |
| Mechanochemical | 85 | 2 | Eco-friendly, scalable | |
| Microwave-Assisted | 78 | 4 | Rapid, energy-efficient |
Q. Table 2. Critical Characterization Data
| Technique | Key Findings | Relevance | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.2 ppm (propylsulfonyl CH₂), δ 4.5 ppm (urea NH) | Confirms functional groups | |
| HRMS | m/z 475.12 [M+H]⁺ (calc. 475.10) | Validates molecular formula | |
| HPLC-UV | Retention time = 8.2 min, ≥95% purity | Ensures batch consistency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
